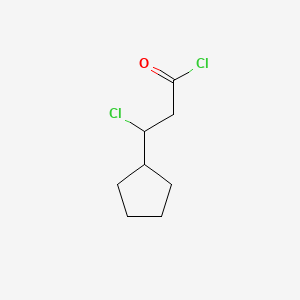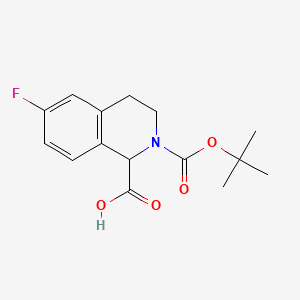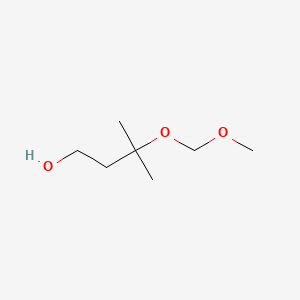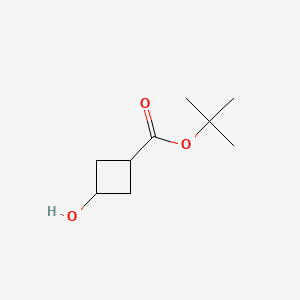
1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine is a complex organic compound that features a brominated pyridine ring, a sulfonyl group, and a cyclopropyl-substituted piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromopyridine-3-sulfonyl chloride with cyclopropylpiperazine in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere and elevated temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles due to the activating effect of the sulfonyl group.
Hydrolysis: The sulfonamide bond can undergo hydrolysis under specific conditions, breaking the molecule into its component parts.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium complexes . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biological Studies: The sulfonyl group and brominated pyridine ring suggest that it could be used in studies involving enzyme inhibition or receptor binding.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or mechanical properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other brominated pyridine derivatives and sulfonyl-substituted piperazines. For example:
5-Bromopyridine-3-sulfonyl chloride: This compound is a precursor in the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine.
4-(5-Bromopyridin-3-ylsulfonyl)morpholine:
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-cyclopropylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-7-12(9-14-8-10)19(17,18)16-5-3-15(4-6-16)11-1-2-11/h7-9,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRQUPWDZYYPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)


![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)

![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

